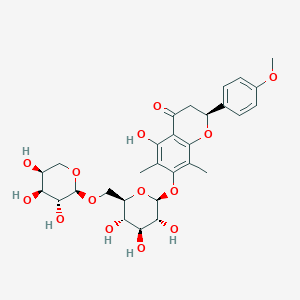

Miconioside A

Description

Miconioside A is a flavanone glycoside isolated from plants of the Miconia genus (Melastomataceae family), notably Miconia trailii and Miconia prasina . Structurally, it is characterized as a 7-α-L-arabinopyranoside derivative, where the flavanone core (matteucinol) is glycosylated at the 7-hydroxy position with an α-L-arabinopyranose sugar moiety . This compound is typically identified through advanced spectroscopic techniques, including 1D/2D NMR (COSY, HSQC, HMBC) and mass spectrometry, which confirm its planar structure and stereochemistry .

Properties

Molecular Formula |

C29H36O14 |

|---|---|

Molecular Weight |

608.6 g/mol |

IUPAC Name |

(2S)-5-hydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C29H36O14/c1-11-20(32)19-15(30)8-17(13-4-6-14(38-3)7-5-13)41-27(19)12(2)26(11)43-29-25(37)23(35)22(34)18(42-29)10-40-28-24(36)21(33)16(31)9-39-28/h4-7,16-18,21-25,28-29,31-37H,8-10H2,1-3H3/t16-,17-,18+,21-,22+,23-,24+,25+,28-,29-/m0/s1 |

InChI Key |

CUEAVYXDEUPPTP-LNRHCFMRSA-N |

Isomeric SMILES |

CC1=C(C2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O)O)C)O[C@@H](CC2=O)C5=CC=C(C=C5)OC)O |

Canonical SMILES |

CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC4C(C(C(CO4)O)O)O)O)O)O)C)OC(CC2=O)C5=CC=C(C=C5)OC)O |

Synonyms |

matteucinol 7-O-alpha-L-arabinopyranosyl(1-6)-beta-glucopyranoside miconioside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogous Compounds

Key Observations :

- Sugar Diversity: this compound differs from Miconioside B and C in the type and linkage of sugar units. While this compound has an α-L-arabinopyranose, Miconioside B/C feature apiosyl-glucopyranoside chains with β-linkages .

- Aglycone vs.

- Substitution Patterns: Farrerol, another flavanone, lacks glycosylation but has distinct hydroxylation at positions 5 and 7, which may influence its receptor-binding affinity .

Pharmacological and Functional Comparison

Table 2: Bioactivity and Sources of this compound and Analogues

Key Observations :

- Receptor Binding : this compound and its analogues (e.g., Miconioside B, C) were evaluated for CB1/CB2 binding, though quantitative data (e.g., IC50) are absent in available literature .

- Bioactivity Gaps : While Miconioside B is associated with antimicrobial and antioxidant activities in Miconia chamissois extracts, direct comparisons of potency between glycosides are lacking .

- Aglycone Limitations: Matteucinol, the non-glycosylated form, may exhibit reduced bioavailability compared to this compound, as glycosylation often enhances solubility and target interaction .

Research Findings and Limitations

- Structural Insights: NMR and MS data confirm that minor changes in sugar units (e.g., arabinose vs. apiose) significantly impact molecular polarity and interaction potentials .

- Ecological and Seasonal Variations : Miconia species exhibit chemical variability across seasons, complicating direct comparisons of compound concentrations and activities .

Q & A

Basic Research Questions

Q. What are the validated methods for isolating and characterizing Miconioside A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioassay or NMR fingerprinting. Structural elucidation requires a combination of spectroscopic methods (¹H/¹³C NMR, MS, IR) and comparison with existing spectral databases. Ensure purity validation via melting point analysis and HPLC purity checks (>95%) .

- Experimental Design Tip : Include negative controls (e.g., solvent-only extracts) to confirm compound specificity. For reproducibility, document solvent ratios, column pressures, and retention times in detail .

Q. How can researchers establish baseline bioactivity profiles for this compound?

- Methodological Answer : Begin with in vitro assays (e.g., cytotoxicity, antimicrobial susceptibility) using standardized cell lines (e.g., HeLa, HepG2) or microbial strains. Dose-response curves (IC₅₀/EC₅₀ calculations) and positive/negative controls (e.g., doxorubicin for cytotoxicity) are critical. Use ANOVA or t-tests to assess significance (p < 0.05) .

- Data Contradiction Analysis : If bioactivity varies across assays, consider differences in cell viability protocols, solvent interference (e.g., DMSO concentration), or compound stability under assay conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported mechanisms of action for this compound?

- Methodological Answer :

Comparative Meta-Analysis : Systematically compare studies using tools like PRISMA guidelines. Highlight variables such as assay type (e.g., enzymatic vs. cell-based), compound concentration, and incubation time.

Orthogonal Validation : Confirm findings using disparate techniques (e.g., CRISPR knockdowns for target validation if initial data came from inhibitor studies).

Contextual Factors : Evaluate species-specific effects (e.g., murine vs. human models) or metabolic differences in study organisms .

- Example : If Study A reports apoptosis induction (via caspase-3 activation) but Study B finds no effect, replicate both protocols with identical cell lines, serum conditions, and caspase inhibitors to isolate variables .

Q. How can researchers optimize synthetic pathways for this compound analogs while ensuring stereochemical fidelity?

- Methodological Answer :

- Retrosynthetic Analysis : Prioritize protecting groups compatible with the compound’s glycosidic bonds and hydroxyl moieties.

- Stereochemical Monitoring : Use chiral HPLC or circular dichroism (CD) spectroscopy at each synthetic step.

- Yield Optimization : Apply Design of Experiments (DoE) to test variables (e.g., catalyst loading, temperature). Report enantiomeric excess (ee) and diastereomeric ratios (dr) for transparency .

- Data Reporting : Tabulate reaction conditions, yields, and analytical data (e.g., Rf values, NMR shifts) in supplementary materials to enable replication .

Q. What criteria should guide the selection of in vivo models for studying this compound’s pharmacokinetics?

- Methodological Answer :

- Species Relevance : Use rodent models for preliminary bioavailability studies but transition to higher-order mammals (e.g., primates) if human homology in metabolic enzymes (e.g., CYP450 isoforms) is critical.

- Dosing Regimens : Conduct pilot studies to determine maximum tolerated doses (MTD) and assess clearance rates via LC-MS/MS plasma profiling.

- Ethical Compliance : Adhere to ARRIVE guidelines for animal reporting and validate endpoints (e.g., tumor volume reduction) against histopathology .

Data Presentation and Reproducibility Guidelines

Q. How should conflicting cytotoxicity data for this compound be presented in a manuscript?

- Methodological Answer :

- Unified Tables : Create a comparative table listing IC₅₀ values, cell lines, assay durations, and solvent controls. Use footnotes to explain outliers (e.g., "Study X used 24-hour exposure; Study Y used 48-hour").

- Statistical Context : Apply post-hoc tests (e.g., Tukey’s HSD) to quantify variability between datasets. Highlight confounding factors in the discussion (e.g., "Differences in serum concentration may explain reduced potency in Study Z") .

Q. What steps ensure reproducibility in this compound-related experiments?

- Methodological Answer :

Detailed Protocols : Publish step-by-step methods (e.g., extraction solvent ratios, centrifugation speeds) in open-access repositories like protocols.io .

Raw Data Sharing : Deposit spectral files (NMR, MS), chromatograms, and cell viability raw counts in platforms like Zenodo or Figshare.

Reagent Transparency : Disclose vendor catalog numbers for critical reagents (e.g., "Sigma-Aldithiol #12345, lot 6789") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.